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molecular formula C17H17O5P B8476151 Diphenylphosphinylmethylsuccinic acid

Diphenylphosphinylmethylsuccinic acid

Cat. No. B8476151
M. Wt: 332.29 g/mol
InChI Key: CPOHCXFLRWINAO-UHFFFAOYSA-N
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Patent
US05847184

Procedure details

303 g (1.5 mol) of diphenylphosphine oxide, 214.5 g (1.65 mol) of itaconic acid and 470 g of propionic acid are refluxed under a nitrogen atmosphere for 8.5 hours with lively stirring. The mixture is then cooled. After crystallization, an additional 500 g of propionic acid are added, the product is filtered off with suction, washed and dried. This gives 390 g of product having a melting point of from 169° to 172° C. and a purity of 98.8% (determined by means of the 31P-NMR spectrum). A further 30 g of desired product are isolated from the filtrate. The total yield is 84% of theory, based on diphenylphosphine oxide used.
Quantity
303 g
Type
reactant
Reaction Step One
Quantity
214.5 g
Type
reactant
Reaction Step One
Quantity
470 g
Type
reactant
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1]1([PH:7](=[O:14])[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:15]([OH:23])(=[O:22])[C:16]([CH2:18][C:19]([OH:21])=[O:20])=[CH2:17].C(O)(=O)CC>>[C:1]1([P:7]([CH2:17][CH:16]([CH2:18][C:19]([OH:21])=[O:20])[C:15]([OH:23])=[O:22])([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:14])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
303 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)=O
Name
Quantity
214.5 g
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O
Name
Quantity
470 g
Type
reactant
Smiles
C(CC)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with lively stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled
CUSTOM
Type
CUSTOM
Details
After crystallization
ADDITION
Type
ADDITION
Details
an additional 500 g of propionic acid are added
FILTRATION
Type
FILTRATION
Details
the product is filtered off with suction
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
of from 169° to 172° C.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)CC(C(=O)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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